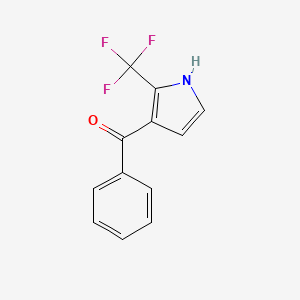
Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone is a complex organic compound. It contains a phenyl group (a ring of six carbon atoms each bonded to a hydrogen atom), a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the phenyl and pyrrole rings. The trifluoromethyl group would add electron-withdrawing character to the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrrole ring can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the trifluoromethyl group could make this compound more lipophilic, and the aromatic rings could contribute to its stability .Applications De Recherche Scientifique
- The optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) plays a crucial role in pharmaceutical synthesis. For instance:
Pharmaceutical Synthesis
Mécanisme D'action
Target of Action
For instance, 5-[2-(trifluoromethyl)phenyl]-2-furoic acid, a compound with a trifluoromethyl group, has been reported to target Methionine aminopeptidase in Escherichia coli .
Mode of Action
Compounds containing a pyrrolidine ring, such as this one, are known to exhibit diverse biological activities . The trifluoromethyl group can form electron donor–acceptor (EDA) complexes with other molecules, which can undergo an intramolecular single electron transfer (SET) reaction under certain conditions .
Biochemical Pathways
[2-(trifluoromethyl)phenyl]methanol, a compound with a similar structure, is classified as a (trifluoromethyl)benzenes , suggesting that it may interact with similar biochemical pathways.
Pharmacokinetics
The trifluoromethyl group in the molecule could potentially influence its pharmacokinetic properties, as trifluoromethyl groups are known to enhance the metabolic stability of pharmaceuticals .
Result of Action
For instance, a study reported that certain derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol showed potent analgesic efficacy .
Action Environment
It’s worth noting that the trifluoromethyl group can enhance the stability of pharmaceuticals, potentially making the compound more resistant to environmental factors .
Orientations Futures
Propriétés
IUPAC Name |
phenyl-[2-(trifluoromethyl)-1H-pyrrol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11-9(6-7-16-11)10(17)8-4-2-1-3-5-8/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHDXVLZPHVLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)


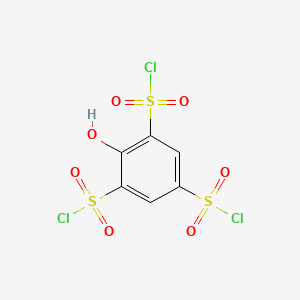

![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)

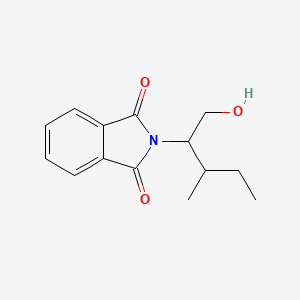


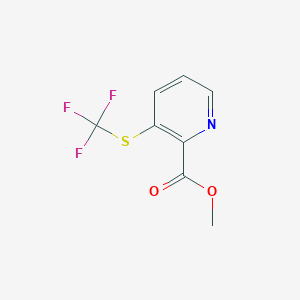
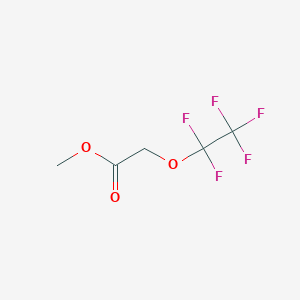
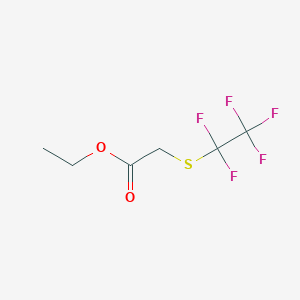
![N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6351473.png)